molecular formula C18H14IN5OS B11236020 3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11236020
M. Wt: 475.3 g/mol
InChI Key: YHJYBHMYIZBKAO-UHFFFAOYSA-N
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Description

3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an iodinated benzamide with a triazolothiadiazole moiety. The presence of iodine, triazole, and thiadiazole rings in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole and thiadiazole rings.

    Reduction: Reduced derivatives with amine or hydroxyl groups.

    Substitution: Substituted benzamide derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide lies in its combination of iodine, triazole, and thiadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C18H14IN5OS

Molecular Weight

475.3 g/mol

IUPAC Name

3-iodo-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C18H14IN5OS/c1-11-21-22-18-24(11)23-17(26-18)13-7-5-12(6-8-13)10-20-16(25)14-3-2-4-15(19)9-14/h2-9H,10H2,1H3,(H,20,25)

InChI Key

YHJYBHMYIZBKAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)I

Origin of Product

United States

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